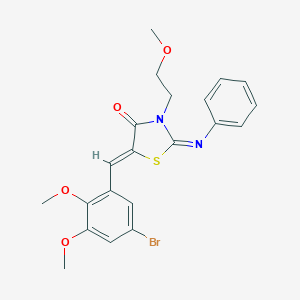
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BMB, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its biological activities through the inhibition of enzymes such as topoisomerase II and β-lactamase. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against cancer cells, antiviral activity against herpes simplex virus, and antibacterial activity against Staphylococcus aureus. This compound has also been shown to inhibit the growth of Alzheimer's disease-associated amyloid fibrils. In animal studies, this compound has been shown to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and diverse applications. However, its limitations include its low solubility in water, which can limit its use in biological assays, and its potential toxicity, which requires proper handling and disposal.
Future Directions
There are several future directions for the research on 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is the development of this compound-based metal complexes and nanomaterials for various applications, including catalysis and drug delivery. Another direction is the investigation of this compound's potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity in vivo.
Synthesis Methods
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using different methods, including the condensation reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 3-(2-methoxyethyl)-1,3-thiazolidine-2,4-dione in the presence of an acid catalyst. Another method involves the reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 2-aminobenzophenone in the presence of thiosemicarbazide and acetic acid. The synthesized compound can be purified using column chromatography or recrystallization.
Scientific Research Applications
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease. In material science, this compound has been used as a precursor for the synthesis of metal complexes and nanomaterials. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
properties
Molecular Formula |
C21H21BrN2O4S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O4S/c1-26-10-9-24-20(25)18(29-21(24)23-16-7-5-4-6-8-16)12-14-11-15(22)13-17(27-2)19(14)28-3/h4-8,11-13H,9-10H2,1-3H3/b18-12-,23-21? |
InChI Key |
IVIOYKGOUFJZLR-AQEWOIMGSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=CC(=C2OC)OC)Br)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)OC)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306410.png)
![2-[5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306412.png)
![methyl 2-[3-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B306416.png)
![2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306417.png)
![N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306418.png)
![2-{5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306419.png)
![2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306421.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306422.png)
![2-[5-(2-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306423.png)
![2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306425.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306426.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306429.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306430.png)
![N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306431.png)